molecular formula C23H31ClN2O3 B2621224 (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 474625-64-4

(3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2621224
CAS No.: 474625-64-4
M. Wt: 418.96
InChI Key: NEEPMHIMPSYTMW-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a unique structure combining adamantane, piperazine, and benzo[d][1,3]dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a reactive group, such as a carbonyl group.

    Piperazine Derivative Synthesis: The piperazine ring is modified to include the benzo[d][1,3]dioxole moiety through a nucleophilic substitution reaction.

    Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the adamantane moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

Medicinally, (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride is investigated for its potential to treat neurological disorders, pain, and other conditions due to its unique pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and structural properties.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to modulate the activity of these targets, leading to therapeutic effects. For example, it may act as an agonist or antagonist at certain receptors, or inhibit the activity of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone
  • (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanol
  • (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methane

Uniqueness

The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. Additionally, the combination of the adamantane, piperazine, and benzo[d][1,3]dioxole moieties provides a unique pharmacological profile that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-adamantyl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.ClH/c26-22(23-11-17-7-18(12-23)9-19(8-17)13-23)25-5-3-24(4-6-25)14-16-1-2-20-21(10-16)28-15-27-20;/h1-2,10,17-19H,3-9,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEPMHIMPSYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C45CC6CC(C4)CC(C6)C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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